molecular formula C9H7FO3 B14032800 3-Fluoro-2-formyl-5-methylbenzoic acid

3-Fluoro-2-formyl-5-methylbenzoic acid

Cat. No.: B14032800
M. Wt: 182.15 g/mol
InChI Key: XLNQFPHGPGWKND-UHFFFAOYSA-N
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Description

3-Fluoro-2-formyl-5-methylbenzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at position 3, a formyl group at position 2, and a methyl group at position 5 (Fig. 1). However, commercial availability challenges are noted, as it is listed as discontinued in multiple quantities by CymitQuimica, suggesting synthesis or stability issues .

Properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

3-fluoro-2-formyl-5-methylbenzoic acid

InChI

InChI=1S/C9H7FO3/c1-5-2-6(9(12)13)7(4-11)8(10)3-5/h2-4H,1H3,(H,12,13)

InChI Key

XLNQFPHGPGWKND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-formyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as 3-fluoro-2-methylbenzoic acid . This process typically requires the use of fluorinating agents like potassium fluoride (KF) in the presence of a phase-transfer catalyst . Another method involves the Friedel-Crafts acylation of 3-fluoro-2-methylbenzoic acid, followed by a reduction reaction .

Industrial Production Methods: Industrial production of 3-Fluoro-2-formyl-5-methylbenzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as fractional distillation , crystallization , and chromatography are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-formyl-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3-Fluoro-2-carboxy-5-methylbenzoic acid.

    Reduction: 3-Fluoro-2-hydroxymethyl-5-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Fluoro-2-formyl-5-methylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in Suzuki-Miyaura coupling reactions .

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systemspharmaceuticals and bioactive molecules .

Medicine: The compound and its derivatives may be explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, 3-Fluoro-2-formyl-5-methylbenzoic acid can be used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-formyl-5-methylbenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability , making it a valuable scaffold for drug design. The formyl group can participate in hydrogen bonding and electrophilic interactions , influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Key Observations :

  • Formyl vs. Hydroxyl/Hydroxymethyl : The formyl group in the target compound enhances electrophilicity, enabling condensation reactions (e.g., with amines or malonates) , whereas hydroxyl or hydroxymethyl groups prioritize hydrogen bonding and solubility .
  • Fluorine Position : Fluorine at position 3 (meta to carboxylic acid) offers electronic effects that stabilize intermediates in cyclization reactions , compared to para-fluorine in 4-fluoro-2-hydroxybenzoic acid, which is more common in anti-inflammatory agents .

Acidity and Solubility

  • 3-Fluoro-2-formyl-5-methylbenzoic acid : The electron-withdrawing formyl and fluorine groups enhance acidity (predicted pKa ~2.5–3.0) compared to hydroxy-substituted analogues (pKa ~4.0–4.5) . However, low aqueous solubility is expected due to the methyl group .
  • 3-Fluoro-5-(hydroxymethyl)benzoic acid : The hydroxymethyl group improves solubility (~15 mg/mL in water) but reduces thermal stability .

Biological Activity

3-Fluoro-2-formyl-5-methylbenzoic acid is an aromatic compound characterized by a unique arrangement of functional groups, including a fluoro group, a formyl group, and a methyl group attached to a benzoic acid framework. This specific structure contributes to its distinct chemical reactivity and potential biological activity. The compound has garnered interest in medicinal chemistry and organic synthesis due to its promising interactions with biological targets.

The molecular formula of 3-Fluoro-2-formyl-5-methylbenzoic acid is C9H7FO3C_9H_7FO_3, with a molecular weight of approximately 182.15 g/mol. The presence of the fluorine atom is particularly noteworthy, as fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. This can lead to improved binding affinity to biological targets, such as enzymes and receptors, thereby increasing their biological activity.

Research suggests that the structural features of 3-Fluoro-2-formyl-5-methylbenzoic acid influence its interaction with biological macromolecules. The compound's ability to bind to specific proteins or enzymes is crucial for its potential therapeutic applications. Studies have indicated that modifications on the benzoic acid framework significantly affect binding affinities, which is essential for drug efficacy.

Interaction Studies

Interaction studies typically focus on how 3-Fluoro-2-formyl-5-methylbenzoic acid reacts with various biological targets. For instance, compounds containing similar structural motifs have been shown to exhibit varying degrees of biological activity depending on their specific arrangements. The following table summarizes notable compounds related to 3-Fluoro-2-formyl-5-methylbenzoic acid:

Compound Name Structure Features Unique Properties
2-Fluoro-5-methylbenzoic acidFluorine at position 2; methyl at position 5Used as an intermediate in pharmaceuticals
3-Fluoro-2-methylbenzoic acidFluorine at position 3; methyl at position 2Acts as a synthesis intermediate for liquid crystals
4-Fluoro-3-formylbenzoic acidFluorine at position 4; formyl at position 3Potentially different biological activities
5-Fluoro-2-methylbenzoic acidFluorine at position 5; methyl at position 2Reacts with ketones to form bicyclic heterocycles

The distinct combination of functional groups in 3-Fluoro-2-formyl-5-methylbenzoic acid allows it to participate in diverse chemical transformations, enhancing its value in both synthetic and research applications.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives related to benzoic acids, including compounds similar to 3-Fluoro-2-formyl-5-methylbenzoic acid. These derivatives were assessed for their anti-HBV (Hepatitis B Virus) activities, revealing that certain modifications could lead to significant antiviral effects without cytotoxicity .

In another research effort, the compound was tested for its interaction with enzymes related to viral replication pathways. The results indicated that specific substitutions on the benzoic acid moiety could enhance inhibitory potency against viral polymerases, suggesting potential applications in antiviral drug development .

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